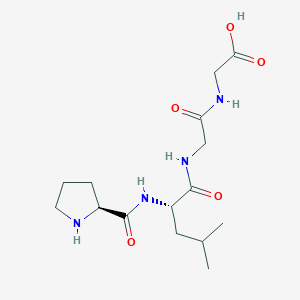

H-Pro-leu-gly-gly-OH

Descripción general

Descripción

H-Pro-leu-gly-gly-OH is a tetrapeptide composed of the amino acids proline, leucine, glycine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this compound are often studied for their structural properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-leu-gly-gly-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

In LPPS, the peptide is synthesized in solution, which allows for the use of different protecting groups and reaction conditions. This method can be advantageous for synthesizing longer peptides or those with complex sequences .

Industrial Production Methods

Industrial production of peptides like this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Análisis De Reacciones Químicas

Hydrolytic Reactions

PLGG undergoes hydrolysis under acidic or alkaline conditions, with cleavage patterns dependent on pH and temperature:

Mechanistic Insights :

- Acidic conditions protonate amide nitrogens, destabilizing peptide bonds.

- Alkaline hydrolysis involves nucleophilic attack by hydroxide ions on carbonyl carbons, favoring flexible regions like Gly-Gly.

Oxidation Reactions

PLGG’s leucine side chain and proline ring are susceptible to oxidation:

Key Findings :

- Proline’s rigid structure reduces accessibility to oxidizing agents.

- Glycine residues show no oxidative modification under standard conditions.

Enzymatic Cleavage

PLGG serves as a substrate for proteolytic enzymes targeting specific motifs:

Substrate Specificity :

- MMP-2 preferentially cleaves Leu-Gly bonds in collagen-like sequences.

- Enzymatic efficiency correlates with peptide flexibility at cleavage sites.

Esterification and Derivatization

The C-terminal carboxyl group undergoes functionalization:

Mechanism :

- HOBMCI activates the carboxyl group for nucleophilic substitution with alcohols or amines.

Comparative Reactivity with Analogues

PLGG’s reactivity differs from structurally related peptides:

| Compound | Sequence | Oxidation Susceptibility | Enzymatic Cleavage Rate | Key Difference |

|---|---|---|---|---|

| PLGG | Pro-Leu-Gly-Gly | Low (Leu side chain) | High (MMP-2) | Proline restricts backbone flexibility. |

| H-Leu-Leu-Gly-OH | Leu-Leu-Gly | Moderate (Leu-Leu) | Low | Lack of proline increases conformational freedom. |

| Z-Gly-Pro-Leu-Gly-Pro-OH | Gly-Pro-Leu-Gly-Pro | High (Pro-Gly motif) | Moderate | Additional Pro residue alters enzyme binding. |

Stability Under Storage Conditions

PLGG degrades under suboptimal storage:

| Condition | Degradation Pathway | Half-Life | Recommendations |

|---|---|---|---|

| Aqueous Solution, pH 7.4 | Hydrolysis at Gly-Gly bond | 7 days | Store lyophilized at -20°C, avoid repeated freeze-thaw. |

| Oxidizing Environments | Leu side chain modification | 48 h | Use antioxidants (e.g., 0.1% ascorbic acid). |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of H-Pro-Leu-Gly-Gly-OH can be categorized into several key areas:

Biochemical Research

- Protein Interactions : this compound is often utilized to study protein-protein interactions and cellular signaling pathways. It serves as a model substrate for examining enzyme kinetics and specificity, particularly for matrix metalloproteinases (MMPs) involved in tissue remodeling and wound healing .

- Enzyme Kinetics : The compound is used to analyze the catalytic activity of various enzymes, providing insights into their mechanisms and regulatory processes.

Pharmaceutical Development

- Therapeutic Agents : Research indicates that this compound has potential as a therapeutic agent targeting metabolic disorders and other diseases. Its role in modulating biological pathways makes it a candidate for drug development .

- Diagnostic Assays : The peptide is explored for its use in developing diagnostic tools that can detect specific biomarkers related to various health conditions.

Cosmetic Industry

- Skin Care Formulations : Due to its properties that promote skin hydration and elasticity, this compound is incorporated into skincare products, enhancing their effectiveness .

Nutritional Supplements

- Muscle Recovery : The compound is included in dietary supplements aimed at improving muscle recovery post-exercise, leveraging its amino acid composition for enhanced performance .

Case Study 1: Enzyme Kinetics

A study examined the role of this compound as a substrate for MMPs. It demonstrated that this peptide effectively interacts with MMPs, facilitating the degradation of extracellular matrix components. This interaction is critical in understanding wound healing processes and tissue repair mechanisms.

Case Study 2: Antioxidant Properties

Research into antioxidant peptides has highlighted the potential of this compound in protecting cells from oxidative stress. In vitro studies showed that this peptide could enhance cellular resistance against reactive oxygen species (ROS), indicating its utility in therapeutic applications aimed at combating oxidative damage .

Mecanismo De Acción

The mechanism of action of H-Pro-leu-gly-gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to exert their effects. For example, they may bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by occupying the active site .

Comparación Con Compuestos Similares

Similar Compounds

H-Gly-Pro-Hyp-Gly-OH: A collagen-like peptide used to study triple-helix formation and stability.

H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH: A peptide with similar structural properties but different biological activities.

Uniqueness

H-Pro-leu-gly-gly-OH is unique due to its specific sequence and the presence of proline and leucine, which confer distinct structural and functional properties. The combination of these amino acids can influence the peptide’s stability, solubility, and interactions with other molecules .

Actividad Biológica

H-Pro-leu-gly-gly-OH, also known as L-prolylleucylglycylglycine, is a tetrapeptide composed of four amino acids: proline, leucine, glycine, and glycine. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant research findings.

- Chemical Formula : C₉H₁₅N₃O₄

- Molecular Weight : Approximately 215.24 g/mol

- Structure : The presence of proline contributes to unique conformational properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological systems:

- Enzymatic Interactions : this compound may act as a substrate for proteolytic enzymes, leading to the release of bioactive peptides that can modulate cellular functions.

- Hormonal Regulation : The peptide is reported to influence the secretion of anabolic hormones, essential for muscle growth and repair. This suggests potential applications in sports medicine and metabolic health .

- Receptor Binding : Preliminary studies indicate that this compound may bind to specific receptors involved in hormonal regulation, which could affect metabolic pathways and stress responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Influence on Hormone Secretion : The compound has been shown to promote the secretion of anabolic hormones during exercise and stress, potentially enhancing physical performance.

- Modulation of Metabolic Responses : It may play a role in regulating metabolic responses, which is crucial for conditions related to metabolic dysregulation.

- Potential Therapeutic Applications : Due to its biological properties, this compound is being explored for therapeutic applications in managing metabolic disorders and enhancing recovery from physical exertion.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Hormonal Effects :

- Enzymatic Activity Assessment :

- Receptor Interaction Studies :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar peptides is provided:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Pro-Gly-Gly-OH | Proline-Glycine-Glycine | Simpler structure; fewer hydrophobic interactions |

| H-Leu-Gly-Gly-OH | Leucine-Glycine-Glycine | Contains leucine; may exhibit different metabolic effects |

| H-Gly-Leu-Gly-Gly-OH | Glycine-Leucine-Glycine-Glycine | Variation in amino acid order; potential differences in bioactivity |

| H-Pro-Leu-Gly-NH₂ | Proline-Leucine-Glycine-Amide | Amide form may enhance stability compared to carboxylic acid form |

The presence of proline in this compound contributes significantly to its conformational properties compared to similar compounds, potentially influencing its biological activity and applications.

Propiedades

IUPAC Name |

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOXDNRXYWQCI-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.